molecular formula C19H17N3O4 B12015564 Methyl (2-oxo-3-((phenylacetyl)hydrazono)-2,3-dihydro-1H-indol-1-YL)acetate CAS No. 341975-22-2

Methyl (2-oxo-3-((phenylacetyl)hydrazono)-2,3-dihydro-1H-indol-1-YL)acetate

Cat. No.: B12015564
CAS No.: 341975-22-2
M. Wt: 351.4 g/mol
InChI Key: WFTIQMVZCGPGHU-UHFFFAOYSA-N
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Description

Methyl (2-oxo-3-((phenylacetyl)hydrazono)-2,3-dihydro-1H-indol-1-YL)acetate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of Methyl (2-oxo-3-((phenylacetyl)hydrazono)-2,3-dihydro-1H-indol-1-YL)acetate involves several steps. One common synthetic route includes the reaction of indole derivatives with phenylacetyl hydrazine under specific conditions. The reaction typically involves the use of solvents such as ethanol or methanol and may require catalysts to facilitate the process . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Methyl (2-oxo-3-((phenylacetyl)hydrazono)-2,3-dihydro-1H-indol-1-YL)acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl (2-oxo-3-((phenylacetyl)hydrazono)-2,3-dihydro-1H-indol-1-YL)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl (2-oxo-3-((phenylacetyl)hydrazono)-2,3-dihydro-1H-indol-1-YL)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methyl (2-oxo-3-((phenylacetyl)hydrazono)-2,3-dihydro-1H-indol-1-YL)acetate can be compared with other indole derivatives, such as:

Biological Activity

Methyl (2-oxo-3-((phenylacetyl)hydrazono)-2,3-dihydro-1H-indol-1-YL)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and experimental data.

Chemical Structure and Properties

The molecular formula of this compound is C19H17N3O4C_{19}H_{17}N_{3}O_{4}, and it has a CAS number of 341975-22-2. The compound features an indole structure, which is known for its diverse biological activities. Its structure can be represented as follows:

Methyl 2 oxo 3 phenylacetyl hydrazono 2 3 dihydro 1H indol 1 YL acetate\text{Methyl 2 oxo 3 phenylacetyl hydrazono 2 3 dihydro 1H indol 1 YL acetate}

Antioxidant Activity

Research indicates that compounds with indole structures often exhibit antioxidant properties. A study investigating similar indole derivatives found that they could scavenge free radicals effectively, suggesting that this compound may possess similar antioxidant capabilities. The mechanism is thought to involve the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of indole derivatives. For instance, a related compound demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. This suggests that this compound may also exhibit antimicrobial effects, potentially making it useful in treating infections.

Anticancer Potential

Indole derivatives are frequently studied for their anticancer properties. In vitro studies have shown that certain indole compounds can induce apoptosis in cancer cells by activating specific signaling pathways. For this compound, research is ongoing to determine its efficacy against various cancer cell lines.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in several studies. Indole derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This inhibition may contribute to anti-inflammatory effects and provide therapeutic benefits in conditions like arthritis.

Study 1: Antioxidant Evaluation

In a study evaluating the antioxidant potential of various indole derivatives, this compound was tested using DPPH and ABTS assays. The results indicated a significant reduction in free radical concentrations, supporting its role as an effective antioxidant.

Study 2: Antimicrobial Testing

A comparative study on the antimicrobial activity of several indole derivatives revealed that this compound exhibited notable inhibition zones against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results for further development as an antimicrobial agent.

Study 3: Anticancer Activity

In vitro studies conducted on human cancer cell lines demonstrated that this compound induced apoptosis through caspase activation pathways. The IC50 values were calculated, indicating effective cytotoxicity against specific cancer types.

Properties

CAS No.

341975-22-2

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

methyl 2-[2-hydroxy-3-[(2-phenylacetyl)diazenyl]indol-1-yl]acetate

InChI

InChI=1S/C19H17N3O4/c1-26-17(24)12-22-15-10-6-5-9-14(15)18(19(22)25)21-20-16(23)11-13-7-3-2-4-8-13/h2-10,25H,11-12H2,1H3

InChI Key

WFTIQMVZCGPGHU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CC3=CC=CC=C3

Origin of Product

United States

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